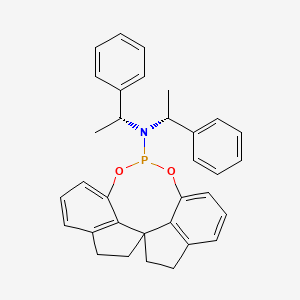![molecular formula C16H18BrNO2 B2534116 3-(2-BROMOPHENYL)-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PROPANAMIDE CAS No. 1625199-65-6](/img/structure/B2534116.png)
3-(2-BROMOPHENYL)-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular weight of 3-(2-bromophenyl)-N-((2,5-dimethylfuran-3-yl)methyl)propanamide is 336.229. For a detailed molecular structure, it’s recommended to refer to databases like PubChem .Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(2-bromophenyl)-N-((2,5-dimethylfuran-3-yl)methyl)propanamide are not detailed in the search results. For comprehensive information on its physical and chemical properties, it’s recommended to refer to databases like PubChem .Scientific Research Applications
Neurokinin-1 Receptor Antagonists
Compound 3, a neurokinin-1 receptor antagonist with high water solubility, demonstrates potential for both intravenous and oral clinical administration. Its effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression highlights its therapeutic applications (Harrison et al., 2001).
Tyrosinase Inhibitors
Biphenyl-based compounds, known for treating hypertension and inflammation, show promise in pharmaceutical developments. A study on novel biphenyl ester derivatives as tyrosinase inhibitors revealed significant anti-tyrosinase activities, comparable to the standard inhibitor kojic acid, suggesting potential applications in cosmetic and medical treatments for conditions like hyperpigmentation (Kwong et al., 2017).
Antimicrobial Properties
Research into arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments has opened avenues for developing new antimicrobial agents. These compounds, synthesized via copper catalytic anionarylation, exhibit notable antibacterial and antifungal activities, underscoring their potential in addressing microbial resistance (Baranovskyi et al., 2018).
Catalysis in Organic Synthesis
The novel synthesis of 4-bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide and its significant anti-proliferative effect on cancer cells, as demonstrated in vitro, indicate its potential as a chemotherapeutic agent. The efficiency of this compound in inhibiting cell proliferation surpasses that of known chemotherapeutic molecules, suggesting a new pathway for cancer treatment research (Yamada et al., 2010).
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-((2,5-dimethylfuran-3-yl)methyl)propanamide is not specified in the search results. The mechanism of action would depend on the specific application of this compound in research or industry.
Safety and Hazards
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-11-9-14(12(2)20-11)10-18-16(19)8-7-13-5-3-4-6-15(13)17/h3-6,9H,7-8,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXOPARTMJUCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)CCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
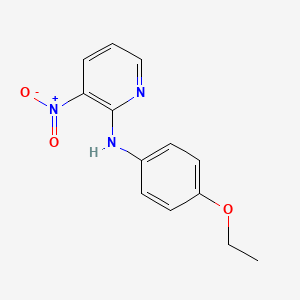
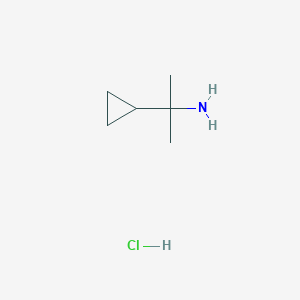
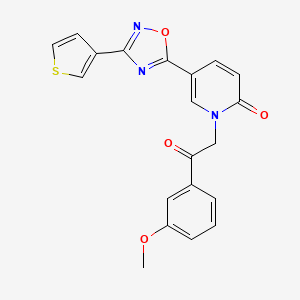
![[1-(2,4-Difluorophenyl)-2,2-dimethylcyclopropyl]methanamine hydrochloride](/img/structure/B2534036.png)
![Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2534039.png)
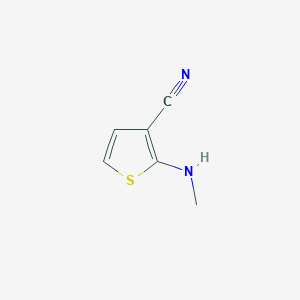
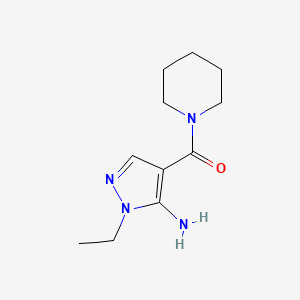
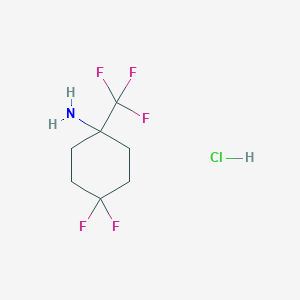
![2-((difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2534049.png)


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride](/img/no-structure.png)
![5-Amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2534055.png)
